![molecular formula C11H12N4O4S B5534365 6-methyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5534365.png)
6-methyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to our compound of interest has been reported in various studies. For example, a study on the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as anticancer agents demonstrates the synthetic interest in tetrahydropyridine (THP) ring moieties, highlighting the importance of the substituents on the THP ring moiety for pharmacological activities (Redda et al., 2011). Another example is the straightforward synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines, which emphasizes the relevance of condensation reactions in the creation of sulfonamide derivatives (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals significant insights into their chemical behavior and potential interactions. For instance, studies on the crystal structures of various organic salts related to pyrimidine derivatives show how the protonated pyrimidine rings bond with sulfonate groups, forming hydrogen-bonded bimolecular ring motifs. This structural feature plays a crucial role in their biological activity and solubility (Balasubramani et al., 2007).
Chemical Reactions and Properties
Chemical properties and reactions of sulfonamide derivatives are crucial for understanding their reactivity and potential applications. A study exploring the chemical properties and immunotropic activity of products from the reaction of N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide with acids and bases in aqueous media highlights the impact of tautomerism on the structure of these products (Ryzhova et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their formulation and application. Although specific studies on the physical properties of "6-methyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide" were not found, related research on sulfonamide derivatives provides valuable insights into how these properties are determined and can be modified for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are critical for the compound's application in synthesis and drug design. The study on chemical properties and immunotropic activity mentioned above (Ryzhova et al., 2010) provides a basis for understanding these aspects, particularly how tautomerism affects the compound's chemical behavior and biological activity.
properties
IUPAC Name |
6-methyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWNUJKULWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-4-methyl-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyrimidine-5-sulfonamide |
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